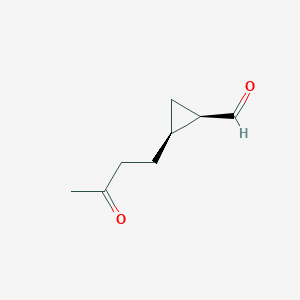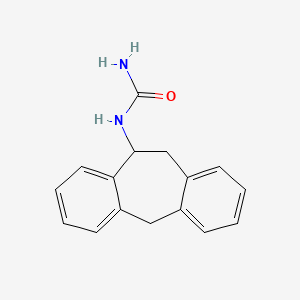![molecular formula C14H14O B14697257 Phenol, 4-[(3-methylphenyl)methyl]- CAS No. 28942-33-8](/img/structure/B14697257.png)
Phenol, 4-[(3-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(3-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where a 3-methylphenyl group is attached to the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(3-methylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[(3-methylphenyl)methyl]- often involves large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
Phenol, 4-[(3-methylphenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[(3-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Phenol, 4-[(3-methylphenyl)methyl]- can be compared with other similar compounds such as:
p-Chlorocresol: Known for its disinfectant and antiseptic properties.
Cresols: A group of methylphenols with various industrial and medicinal applications.
Uniqueness
What sets Phenol, 4-[(3-methylphenyl)methyl]- apart is its unique combination of chemical stability and biological activity, making it a versatile compound for various applications.
Conclusion
Phenol, 4-[(3-methylphenyl)methyl]- is a compound with significant potential in multiple fields, from chemistry and biology to medicine and industry. Its diverse chemical reactions and applications make it a valuable subject of study for researchers and industrial chemists alike.
Properties
CAS No. |
28942-33-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-13(9-11)10-12-5-7-14(15)8-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
ADCUQRHSYZUJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

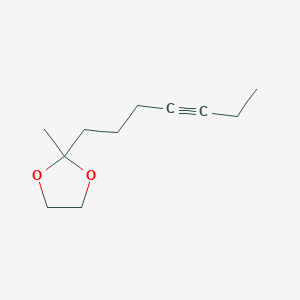
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)


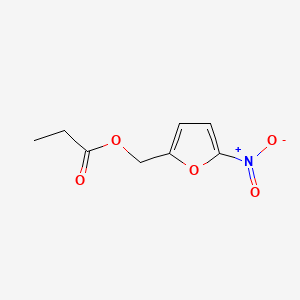

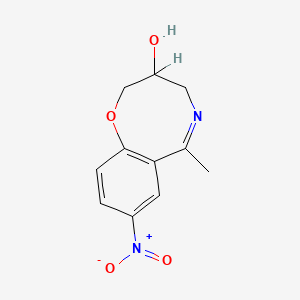
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
